Regioselectivity Divergence in Gold(I)-Catalyzed Indole Ring-Opening: 2-Methyl vs. 2-Phenyl-N-Tosylaziridine
Under cationic gold(I) catalysis ([Au(JohnPhos)(NTf2)], 5 mol%, DCE, 80 °C), 2-phenyl-N-tosylaziridine reacts with indoles with complete regioselectivity (attack exclusively at the benzylic C2 position). In contrast, 2-methyl-N-tosylaziridine (TsMAz) yields a mixture of regioisomeric tryptamines with a ratio up to 10:1 under optimized conditions (AuCl/AgOTf, 2 equiv. indole), but typically 2:1 under standard gold(I) conditions [1]. The best regioselectivity for TsMAz (12:1) was achieved only with stoichiometric BF3·OEt2 (1.5 equiv.), not under catalytic conditions [1]. This 10:1 ratio represents a 10-fold erosion of regioselectivity compared to the 2-phenyl analog (>99:1).
| Evidence Dimension | Regioselectivity (ratio of regioisomers) in gold(I)-catalyzed ring-opening with indole |
|---|---|
| Target Compound Data | 10:1 (AuCl/AgOTf, 5 mol%, 80 °C, DCE); 2:1 under standard [Au(JohnPhos)(NTf2)] conditions; 12:1 (BF3·OEt2 stoichiometric) [1] |
| Comparator Or Baseline | 2-Phenyl-N-tosylaziridine: complete regioselectivity (>99:1) under identical Au(I) catalytic conditions [1] |
| Quantified Difference | ≥10-fold reduction in regioselectivity; complete selectivity for 2-phenyl vs. mixture for 2-methyl |
| Conditions | Gold(I) catalysis; [Au(JohnPhos)(NTf2)] or AuCl/AgOTf; DCE; 80 °C; 24 h; indole nucleophiles |
Why This Matters
Procurement of 2-methyl-N-tosylaziridine for tryptamine synthesis requires acceptance of reduced regiochemical fidelity; the 2-phenyl analog is mandatory if isomeric purity is critical.
- [1] Rossi, E.; Abbiati, G.; Dell'Acqua, M.; Negrato, M.; Paganoni, A.; Pirovano, V. Exploiting the σ-phylic properties of cationic gold(I) catalysts in the ring opening reactions of aziridines with indoles. Org. Biomol. Chem. 2016, 14, 6095-6110. View Source
